molecular formula C15H15N3O B1463040 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine CAS No. 89185-46-6

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1463040
CAS No.: 89185-46-6
M. Wt: 253.3 g/mol
InChI Key: NEXQEGGSXWDIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Coordination Chemistry

Crystal Structure and Hirshfeld Surface Analysis : The structural characterization of imidazo[1,2-a]pyridine derivatives, including those with 4-methoxyphenyl groups, has been conducted through crystal structure determination and Hirshfeld surface analysis. These studies provide insight into the molecular geometry, intermolecular interactions, and the inclination of 4-methoxyphenyl rings relative to the imidazole rings, contributing to the understanding of their structural properties in solid states (Dhanalakshmi et al., 2018).

Biological Applications

Anticancer Activity : Research on imidazo[1,2-a]pyridine derivatives has shown promising anticancer activity. Novel selenylated imidazo[1,2-a]pyridines, including derivatives with methoxyphenyl groups, have been designed and synthesized, demonstrating high cytotoxicity against breast cancer cells. These compounds have shown to inhibit cell proliferation, induce DNA cleavage, and trigger apoptosis in cancer cells, positioning them as potential prototypes for breast cancer chemotherapy (Almeida et al., 2018).

Synthesis and Evaluation of Antiproliferative Activity : Further research into the synthesis of 2-arylideneaminobenzimidazole derivatives, related to the core structure of interest, has demonstrated significant antiproliferative activity. These studies highlight the potential of such compounds in the development of new therapeutic agents for cancer treatment, showcasing the versatility and biological relevance of the imidazo[1,2-a]pyridine framework in medicinal chemistry (Nowicka et al., 2015).

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase-2 (COX-2) enzyme . The compound interacts with the COX-2 enzyme by binding to its active site, thereby inhibiting its activity. This interaction is crucial as COX-2 is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The inhibition of COX-2 by this compound can potentially reduce inflammation and pain, making it a candidate for anti-inflammatory drug development.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of COX-2 leads to a decrease in the production of prostaglandins, which in turn affects the signaling pathways involved in inflammation and pain . Additionally, the compound may impact gene expression by modulating the activity of transcription factors that are regulated by prostaglandins. This modulation can lead to changes in the expression of genes involved in inflammatory responses and other cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the COX-2 enzyme. The compound binds to the active site of COX-2, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex This binding prevents the enzyme from converting arachidonic acid to prostaglandins, thereby inhibiting its activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse effects . At higher doses, the compound may cause toxicity and other adverse effects, such as gastrointestinal ulcers, which are common side effects of COX-2 inhibitors . The threshold for these effects varies depending on the animal model and the specific experimental conditions.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound or may be inactive. The metabolic flux and levels of metabolites can influence the overall pharmacological effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound is absorbed into cells and distributed to various tissues, where it exerts its effects . The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall pharmacological effects.

Properties

IUPAC Name

2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-7-8-18-13(9-10)17-14(15(18)16)11-3-5-12(19-2)6-4-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXQEGGSXWDIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670522
Record name 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89185-46-6
Record name 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89185-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.